molecular formula C19H21BCl2O3 B12340983 2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12340983
M. Wt: 379.1 g/mol
InChI Key: QZXRKASBRIFFKU-UHFFFAOYSA-N
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Description

The compound 2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a phenyl substituent modified by a (3,5-dichlorophenoxy)methyl group. This structure combines the stability of the pinacol boronate ester with the electronic and steric effects of chlorine atoms and an ether linkage. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and sensor technologies due to their tunable reactivity and stability .

Properties

Molecular Formula

C19H21BCl2O3

Molecular Weight

379.1 g/mol

IUPAC Name

2-[3-[(3,5-dichlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-7-5-6-13(8-14)12-23-17-10-15(21)9-16(22)11-17/h5-11H,12H2,1-4H3

InChI Key

QZXRKASBRIFFKU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dichlorophenol with benzyl bromide to form 3,5-dichlorophenylmethyl ether. This intermediate is then reacted with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed Suzuki-Miyaura coupling conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boron center in the compound can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can interact with enzymes and proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure: Direct 3,5-dichloro substitution on the phenyl ring without the phenoxy methyl group.
  • Synthesis : Typically prepared via Miyaura borylation of 3,5-dichlorophenyl halides.
  • Applications : Used in medicinal chemistry for coupling reactions; TSCA status indicates regulatory restrictions .
  • NMR Data : Distinctive aromatic proton signals due to chlorine's electron-withdrawing effects (cf. δ 6.56 in dichloro-dimethoxyphenyl analogs ).
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Combines dichloro and dimethoxy groups on the phenyl ring.
  • Synthesis : Chlorination of methoxy precursors using NCS (92% yield), followed by cross-coupling with indazole derivatives for anticancer agents .
  • Key Data : $ ^1 \text{H-NMR} $ δ 6.56 (s, 1H), 3.91 (s, 6H); $ ^13 \text{C-NMR} $ δ 153.73 (C×2) .

This may reduce cross-coupling efficiency but enhance binding in biological systems.

Alkoxy and Aryloxy-Substituted Analogs

2-(3,5-bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Cyclopropylmethoxy groups at 3,5-positions.
  • Synthesis: Alkylation of phenolic precursors with (bromomethyl)cyclopropane (80°C, 12 h, 62% yield) .
  • Applications : Explored in agrochemicals for enhanced lipophilicity.
2-(3-(Trifluoromethyl)phenyl)cyclopropane Derivatives
  • Structure : Cyclopropane ring fused with trifluoromethylphenyl and boronate groups.
  • Synthesis : Radical cyclopropanation using α-boryl dibromomethanes (>90% yield, >20:1 dr) .
  • Applications : Chiral intermediates in asymmetric catalysis .

Comparison: The target compound's dichlorophenoxy group offers moderate electron-withdrawing effects compared to trifluoromethyl groups, balancing reactivity and stability. Cyclopropane-containing analogs exhibit higher stereochemical complexity.

Sulfur-Containing Analogs

4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane
  • Structure : Methylsulfonyl group at the meta position.
  • Properties : Enhanced solubility in polar solvents due to the sulfonyl group; used in protease inhibitor synthesis (e.g., USP7-IN-1) .
  • NMR : $ ^1 \text{H-NMR} $ δ 7.86–7.62 (aromatic protons), 3.01 (s, 3H for SO$ _2 $CH$ _3 $) .

Comparison : Sulfonyl groups increase oxidative stability but may reduce nucleophilicity in cross-coupling compared to chloro-substituted analogs.

Fluorescent and Sensor Probes

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
  • Structure : Styryl group conjugated to the boronate core.
  • Applications: Fluorescence probes for H$ _2 $O$ _2 $; quantum yields modulated by substituents (e.g., methoxy vs. cyano groups) .
  • Synthesis : Suzuki coupling with styryl halides (75% yield) .

Comparison: The target compound's dichlorophenoxy group lacks conjugation for fluorescence but may serve as a quencher or steric modifier in probe design.

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Substituent Yield Application Key Data/Reference
Target Compound 3-((3,5-Dichlorophenoxy)methyl)phenyl N/A Pharmaceutical intermediates N/A
2-(3,5-Dichlorophenyl)-dioxaborolane 3,5-Dichlorophenyl >80% Cross-coupling TSCA: No
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane 2,6-Dichloro-3,5-dimethoxyphenyl 92% Anticancer agents $ ^1 \text{H-NMR} $ δ 6.56
2-(3-(Methylsulfonyl)phenyl)-dioxaborolane 3-Methylsulfonylphenyl 85% Protease inhibitors $ ^13 \text{C-NMR} $ δ 167.66
2-(3,5-bis(cyclopropylmethoxy)phenyl)-dioxaborolane 3,5-Bis(cyclopropylmethoxy)phenyl 62% Agrochemicals Reaction at 80°C

Biological Activity

2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxaborolane ring and a dichlorophenoxy group. Its molecular structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18Cl2B O3
  • Molecular Weight : 347.13 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The dioxaborolane moiety is known to participate in boron-mediated biological processes. It is hypothesized that the compound may exert its effects by:

  • Inhibiting Enzymatic Activity : The presence of the dichlorophenoxy group suggests potential interactions with enzyme systems involved in metabolic pathways.
  • Modulating Signaling Pathways : The compound may influence various signaling cascades that regulate cellular functions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Inhibition Studies : Various studies have shown that derivatives with similar structures can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis and metabolic pathways .

Herbicidal Activity

The dichlorophenoxy group is commonly associated with herbicidal properties. Compounds containing this moiety have been studied extensively for their effectiveness against broadleaf weeds:

  • Protoporphyrinogen Oxidase Inhibition : Research has identified that herbicides targeting protoporphyrinogen oxidase (PPO) can be effective in controlling weed populations. The potential for this compound to act similarly should be explored .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study A study demonstrated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL .
Herbicidal Efficacy In greenhouse trials, related compounds showed significant herbicidal activity against common weeds at concentrations ranging from 25 to 100 g/ha .
Toxicological Profile Toxicity studies indicate low acute toxicity for similar compounds; however, chronic exposure effects remain under investigation .

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